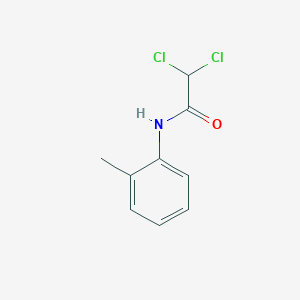

2,2-Dichloro-n-(2-methylphenyl)acetamide

Description

Properties

CAS No. |

14985-83-2 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2,2-dichloro-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-4-2-3-5-7(6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |

InChI Key |

AYWNNBNZROXRBJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C(Cl)Cl |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(Cl)Cl |

Other CAS No. |

14985-83-2 |

Pictograms |

Irritant |

Synonyms |

2-methylenepentanedioic acid 2-MPA cpd 2MPA cpd N-(2-methylphenyl)-2,2-dichloroacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analysis of Methyl-Substituted Derivatives

The position and number of methyl groups on the phenyl ring significantly alter molecular conformation and intermolecular interactions. Key analogs include:

Key Observations :

- Ortho-substituted derivatives (e.g., 2MPDCA) exhibit distinct hydrogen-bonding networks due to steric constraints .

- Meta- and para-substituted analogs show more symmetrical packing, with meta-methyl derivatives favoring anti-conformations .

- Di-methylated analogs (e.g., 2,3-dimethylphenyl) demonstrate reduced crystallinity due to increased steric bulk .

Physicochemical Properties

- Ortho-substituted compounds (e.g., 2MPDCA) may have higher melting points due to robust N–H⋯O/C–H⋯O networks .

- Chloramphenicol (a structurally complex analog with nitro and hydroxyl groups) exhibits enhanced solubility in polar solvents compared to simpler methyl derivatives .

- Florfenicol (a veterinary antibiotic) incorporates fluoromethyl and methylsulfonyl groups, drastically altering lipophilicity and bioactivity .

Preparation Methods

Direct Condensation Method

Reagents :

-

Dichloroacetyl chloride (Cl₂CHCOCl)

-

2-Methylaniline (C₆H₅NH₂CH₃)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) as a base

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

-

Base Preparation : A 10% aqueous NaOH solution is prepared and cooled to 0–5°C.

-

Amine Addition : 2-Methylaniline (1.0 equiv) is dissolved in DCM and added dropwise to the base under vigorous stirring.

-

Acid Chloride Introduction : Dichloroacetyl chloride (1.1 equiv) is slowly added to the mixture, maintaining the temperature below 10°C to minimize side reactions.

-

Reaction Completion : The mixture is stirred for 4–6 hours at room temperature.

-

Workup : The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Key Parameters :

Alternative Pathway: In Situ Generation of Dichloroacetyl Chloride

For laboratories without direct access to dichloroacetyl chloride, the precursor can be synthesized via trichloroethylene oxidation. This method, detailed in a patented process, involves:

Reagents :

Procedure :

-

Oxidation : Trichloroethylene is irradiated with UV light (200–600 nm) under oxygen flow at 50–70°C for 72 hours.

-

Acid Chloride Formation : The reaction mixture yields dichloroacetyl chloride alongside trace trichloroethylene oxide.

-

Distillation : Dichloroacetyl chloride is isolated via fractional distillation (bp 108–110°C).

This method achieves >85% purity, making it suitable for subsequent amidation.

Reaction Mechanism and Byproduct Analysis

The formation of 2,2-dichloro-N-(2-methylphenyl)acetamide proceeds via nucleophilic acyl substitution (Figure 1). The amine attacks the electrophilic carbonyl carbon of dichloroacetyl chloride, displacing chloride and forming the amide bond.

Side Reactions :

-

Hydrolysis : Competing water nucleophiles convert dichloroacetyl chloride to dichloroacetic acid (Cl₂CHCOOH).

-

Dimerization : Elevated temperatures may induce self-condensation of the acid chloride.

Mitigation Strategies :

-

Use of anhydrous solvents and controlled temperature minimizes hydrolysis.

-

Excess amine ensures complete consumption of the acid chloride.

Optimization Studies and Yield Data

Solvent Selection

Comparative studies reveal that polar aprotic solvents (e.g., THF) enhance reaction rates but require stringent moisture control. Non-polar solvents (e.g., DCM) offer better byproduct suppression.

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 6 | 78 | 95 |

| THF | 4 | 82 | 93 |

| Ethyl Acetate | 8 | 65 | 91 |

Temperature Effects

Yields decrease sharply above 25°C due to acid chloride degradation:

| Temperature (°C) | Yield (%) |

|---|---|

| 0–5 | 75 |

| 10–20 | 82 |

| 25 | 80 |

| 30 | 68 |

Characterization and Spectroscopic Data

The synthesized compound is validated using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (FT-IR)

Mass Spectrometry

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis requires cost-effective adaptations:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.

-

Catalyst Recycling : Diisopropyl amine hydrochloride can be recovered from aqueous phases.

Research Applications and Derivatives

2,2-Dichloro-N-(2-methylphenyl)acetamide serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-Dichloro-N-(2-methylphenyl)acetamide, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2-chloroacetamide and a substituted aromatic amine. A reported protocol involves mixing 2-chloroacetamide with a weak base (e.g., K₂CO₃) in acetonitrile, followed by reaction with salicylaldehyde derivatives under reflux. Reaction progress is monitored via TLC (thin-layer chromatography), and purification is achieved by filtration and solvent evaporation under reduced pressure .

- Characterization : Post-synthesis, validate purity and structure using NMR (¹H/¹³C), FTIR (amide C=O stretch ~1650 cm⁻¹), and single-crystal X-ray diffraction (XRD) for conformational analysis .

Q. What safety protocols are critical during handling and storage of 2,2-Dichloro-N-(2-methylphenyl)acetamide?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. Work in a fume hood to mitigate vapor exposure.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets recommend immediate medical consultation if exposure occurs, with first-aid measures including rinsing eyes/skin with water .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

- Primary Methods :

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and chlorinated carbons .

- XRD : Single-crystal XRD provides bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between aromatic rings and the acetamide plane, critical for conformational analysis .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence molecular conformation and intermolecular interactions?

- Structural Insights : Comparative XRD studies of analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) reveal that ortho-substituents (e.g., methyl or chloro groups) induce steric hindrance, altering dihedral angles between the acetamide plane and phenyl ring. For example, ortho-methyl groups create a dihedral angle of ~76°, stabilizing intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) in crystal lattices .

- Methodological Approach : Use density functional theory (DFT) to model substituent effects on electron distribution and hydrogen-bonding networks, validated by experimental XRD data .

Q. What degradation pathways are observed under hydrolytic or photolytic conditions, and how can degradates be isolated?

- Degradation Studies : Under acidic hydrolysis, the acetamide bond may cleave, yielding 2-methylaniline and dichloroacetic acid. For photolysis, monitor UV-visible spectra (λmax ~270 nm) for byproduct formation.

- Isolation : Use solid-phase extraction (C-18 columns) with gradient elution (ethyl acetate for parent compound, methanol for polar degradates). Confirm degradates via LC-MS/MS .

Q. How can computational models enhance experimental design for novel derivatives?

- Theoretical Frameworks : Link synthesis to conceptual frameworks (e.g., Hammett substituent constants) to predict electronic effects on reactivity. Molecular docking studies (e.g., AutoDock Vina) can prioritize derivatives for bioactivity testing by simulating binding affinities to target proteins .

- Validation : Cross-validate computational predictions with experimental kinetic data (e.g., reaction rates under varying substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.